molecular formula C33H41N5O6S2 B1673736 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- CAS No. 218924-25-5

1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo-

Cat. No. B1673736
M. Wt: 245.23 g/mol
InChI Key: NJBBLOIWMSYVCQ-VZTVMPNDSA-N
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Description

This compound is a type of pyrrolidinecarboxaldehyde . Pyrrolidinecarboxaldehydes are a class of compounds wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound can be determined from its molecular formula, which is C11H12O3 . The structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The molecular weight is 99.1311 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Pyridinecarboxaldehydes

    • Scientific Field : Atomic Physics
    • Application Summary : This research focuses on the structural, energetic, and vibrational properties of three monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
    • Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
    • Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9, 10.4, and 9.4 cm −1, for PA, NA, and IA, respectively .
  • 1-benzo[1,3]dioxol-5-yl-indoles

    • Scientific Field : Cancer Research
    • Application Summary : A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .
    • Methods of Application : The compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
    • Results : The results of this research are not specified in the available information .
  • Picolinaldehyde
    • Scientific Field : Atomic Physics
    • Application Summary : This research focuses on the structural, energetic, and vibrational properties of picolinaldehyde (PA), where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
    • Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
    • Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9 cm −1 .
  • Picolinaldehyde
    • Scientific Field : Atomic Physics
    • Application Summary : This research focuses on the structural, energetic, and vibrational properties of picolinaldehyde (PA), where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
    • Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
    • Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9 cm −1 .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the development of new anticancer agents.

properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGGUFLRKIMBDQ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo-

CAS RN

218924-25-5
Record name KNK-437
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHA56YK8LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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